5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1177347-82-8
VCID: VC2789329
InChI: InChI=1S/C8H11N3/c1-3-4-11-7(2)8(5-9)6-10-11/h6H,3-4H2,1-2H3
SMILES: CCCN1C(=C(C=N1)C#N)C
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

CAS No.: 1177347-82-8

Cat. No.: VC2789329

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile - 1177347-82-8

Specification

CAS No. 1177347-82-8
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 5-methyl-1-propylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C8H11N3/c1-3-4-11-7(2)8(5-9)6-10-11/h6H,3-4H2,1-2H3
Standard InChI Key GDKFXUIDXJBRGN-UHFFFAOYSA-N
SMILES CCCN1C(=C(C=N1)C#N)C
Canonical SMILES CCCN1C(=C(C=N1)C#N)C

Introduction

Chemical Structure and Properties

Molecular Structure

5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile features a pyrazole core with specific substituents: a methyl group at the 5-position, a propyl chain at the nitrogen in position 1, and a carbonitrile group at position 4. This arrangement differs from its isomer 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, where the methyl group is positioned at carbon-3 rather than carbon-5. The molecular formula is C8H11N3, with the pyrazole ring containing two nitrogen atoms in a five-membered heterocyclic structure.

Physical and Chemical Properties

Based on structural analysis and comparisons with similar compounds, 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile exhibits the following properties:

PropertyValueNotes
Molecular FormulaC8H11N3Containing a pyrazole core with substituents
Molecular Weight149.19 g/molSimilar to its positional isomer
Physical StateSolid at room temperatureTypical for similar pyrazole derivatives
Estimated LogP~1.4Indicating moderate lipophilicity
SolubilitySoluble in organic solventsLimited water solubility expected
Melting PointNot definitively establishedLikely in the range of 80-120°C based on similar compounds

The nitrile group at position 4 significantly influences the compound's reactivity, particularly in nucleophilic addition reactions. The methyl group at position 5 affects the electron distribution within the pyrazole ring, potentially influencing its interaction with biological targets.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile can be achieved through several routes, drawing parallels from the synthesis of similar pyrazole derivatives:

  • Alkylation Method: Starting with 5-methyl-1H-pyrazole-4-carbonitrile and alkylating with propyl halides under basic conditions.

  • Cyclocondensation Approach: Reaction of hydrazine derivatives with appropriate α,β-unsaturated nitriles, followed by cyclization.

  • Nitrilation Pathway: Converting 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid to the corresponding nitrile through dehydration of the amide.

Reaction Conditions and Optimization

The optimal synthesis typically involves:

Synthetic StepReagentsConditionsConsiderations
AlkylationPropyl bromide, K2CO3 or NaHDMF, 60-80°C, 6-12hBase selection impacts yield
CyclocondensationHydrazine, α,β-unsaturated nitrileEthanol, reflux, 3-5hTemperature control critical
NitrilationSOCl2, NH3, dehydrating agentPyridine, 0-25°CMoisture-free conditions required

Research indicates that the purity of starting materials significantly impacts the yield and quality of the final product. Modern approaches may utilize microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times .

Biological Activity

Pharmacological Properties

5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, like other pyrazole derivatives, potentially exhibits several biological activities:

  • Anti-inflammatory Effects: Pyrazole derivatives demonstrate significant anti-inflammatory activity through modulation of biochemical pathways involved in inflammation. The compound may inhibit inflammatory mediators such as TNF-α and IL-6.

  • Anticancer Potential: Studies on structurally similar pyrazole compounds have shown efficacy against various cancer cell lines, with cytotoxic effects potentially operating through apoptosis induction or cell cycle arrest mechanisms.

  • Analgesic Properties: Pyrazole-based compounds often demonstrate pain-relieving effects, possibly through interaction with specific receptors involved in pain signaling pathways.

  • Enzyme Inhibition: The compound may function as an inhibitor of specific enzymes, similar to how pyrazole derivatives inhibit D-amino acid oxidase (DAO), which is involved in oxidative stress pathways.

Structure-Activity Relationships

The biological activity of 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is influenced by its structural features:

Structural ElementContribution to Bioactivity
Nitrile group at C-4Enhances binding to biological targets via hydrogen bonding
Methyl group at C-5Affects electron density distribution and lipophilicity
Propyl chain at N-1Improves membrane permeability and bioavailability
Pyrazole coreProvides a scaffold for interaction with various receptors

Comparison with the isomeric 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile reveals how positional changes of substituents can significantly alter biological activity profiles.

Research Applications

Pharmaceutical Development

5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile serves as:

  • Drug Candidate: The compound itself may demonstrate therapeutic potential against specific conditions based on its bioactivity profile.

  • Building Block: It functions as an intermediate in the synthesis of more complex pharmaceutical compounds targeting various diseases.

  • Lead Compound: Structure-activity relationship studies may use this compound as a starting point for developing optimized drug candidates.

Chemical Biology

In chemical biology research, the compound enables:

  • Probe Development: Its specific structure makes it suitable for developing molecular probes to study biological processes.

  • Mechanistic Studies: The compound can help elucidate biochemical pathways, particularly those involving inflammatory processes or enzyme inhibition.

Comparative Analysis

Structural Comparison with Related Compounds

The following table compares 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile with structurally similar compounds:

CompoundPosition of SubstituentsKey DifferentiationPotential Impact on Activity
5-Methyl-1-propyl-1H-pyrazole-4-carbonitrileMethyl at C-5, CN at C-4Target compoundBaseline for comparison
3-Methyl-1-propyl-1H-pyrazole-4-carbonitrileMethyl at C-3, CN at C-4Positional isomerDifferent electron distribution affecting target binding
5-methyl-1-propyl-1H-pyrazole-4-carboxylic acidMethyl at C-5, COOH at C-4Carboxylic acid vs. nitrileDifferent hydrogen bonding capability and solubility
5-methyl-1-propyl-1H-pyrazole-3-carboxylic acidMethyl at C-5, COOH at C-3Different functional group positionAltered interaction with biological targets

This comparison highlights how subtle structural changes can significantly impact biological activity, with implications for drug design and optimization.

Activity Comparison

Research findings suggest varying biological activities among these related compounds:

CompoundAnti-inflammatory ActivityEnzyme InhibitionCytotoxicity
5-Methyl-1-propyl-1H-pyrazole-4-carbonitrileModerate to high (predicted)Selective inhibitionUnder investigation
Pyrazole derivatives with CN groupSignificant TNF-α inhibitionDAO inhibition observedIC50 values in micromolar range
Pyrazole derivatives with COOH groupCOX enzyme interactionLess potent enzyme inhibitionVariable cytotoxicity

Future Research Directions

Research on 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile continues to evolve, with several promising directions:

  • Targeted Modifications: Structural modifications to enhance specific biological activities or improve pharmacokinetic properties.

  • Mechanism Elucidation: Detailed studies to understand the precise mechanisms underlying its biological effects.

  • Combination Approaches: Investigation of synergistic effects when combined with other bioactive compounds.

  • Novel Delivery Systems: Development of specialized delivery systems to enhance bioavailability and targeting.

  • Expanded Application Scope: Exploration of potential applications beyond current areas of focus, such as in agricultural chemistry or materials science.

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